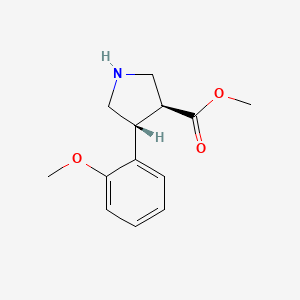
Methyl (3S,4R)-4-(2-methoxyphenyl)pyrrolidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (3S,4R)-4-(2-methoxyphenyl)pyrrolidine-3-carboxylate is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The compound features a pyrrolidine ring substituted with a methoxyphenyl group and a carboxylate ester, which may contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (3S,4R)-4-(2-methoxyphenyl)pyrrolidine-3-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors such as amino acids or amines.
Introduction of the Methoxyphenyl Group: This step may involve nucleophilic substitution reactions where a methoxyphenyl halide reacts with the pyrrolidine ring.
Esterification: The carboxylate ester can be introduced through esterification reactions using methanol and a suitable acid catalyst.
Industrial Production Methods
Industrial production methods may involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and catalytic processes may be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions may target the ester group, converting it into an alcohol.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the pyrrolidine ring or the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction may produce alcohols.
Scientific Research Applications
Medicinal Chemistry: As a chiral building block for the synthesis of pharmaceuticals.
Organic Synthesis: As an intermediate in the preparation of complex organic molecules.
Biological Studies: Investigating its effects on biological systems and potential therapeutic uses.
Industrial Applications: In the production of fine chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl (3S,4R)-4-(2-methoxyphenyl)pyrrolidine-3-carboxylate may involve interactions with specific molecular targets such as enzymes or receptors. The compound’s chiral nature could influence its binding affinity and activity. Pathways involved may include signal transduction, metabolic processes, or inhibition of specific enzymes.
Comparison with Similar Compounds
Similar Compounds
Methyl (3S,4R)-4-phenylpyrrolidine-3-carboxylate: Lacks the methoxy group, which may affect its chemical and biological properties.
Methyl (3S,4R)-4-(2-hydroxyphenyl)pyrrolidine-3-carboxylate: Contains a hydroxyl group instead of a methoxy group, potentially altering its reactivity and interactions.
Uniqueness
Methyl (3S,4R)-4-(2-methoxyphenyl)pyrrolidine-3-carboxylate’s unique combination of a methoxyphenyl group and a chiral pyrrolidine ring may confer distinct chemical reactivity and biological activity, making it valuable for specific applications in research and industry.
Biological Activity
Methyl (3S,4R)-4-(2-methoxyphenyl)pyrrolidine-3-carboxylate is a chiral compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, synthesis, mechanism of action, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical characteristics:
- Molecular Formula : C13H17NO3
- Molecular Weight : 221.25 g/mol
- CAS Number : 1049978-81-5
The compound features a pyrrolidine ring with a methoxyphenyl substituent and a carboxylate group, which contributes to its unique biological profile.
Synthesis
The synthesis of this compound typically involves:
- Starting Materials : 2-methoxybenzaldehyde and a suitable pyrrolidine derivative.
- Formation of the Pyrrolidine Ring : Achieved through cyclization reactions using bases such as sodium hydride or potassium carbonate.
- Introduction of Carboxylate Group : This can be accomplished via oxidation reactions using reagents like potassium permanganate.
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of related pyrrolidine derivatives, indicating that compounds with similar structures may exhibit significant antimicrobial activity. For instance, compounds derived from pyrrolidine have shown moderate antibacterial effects against various pathogens such as Staphylococcus aureus and Escherichia coli .
The mechanism of action for this compound is hypothesized to involve interactions with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical biochemical pathways, potentially affecting metabolic processes.
- Receptor Modulation : It may interact with receptors that modulate physiological responses, influencing cell signaling pathways.
Case Studies and Research Findings
- Study on Antimicrobial Activity :
- Pharmacological Evaluation :
Comparative Analysis with Related Compounds
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| This compound | Contains a methoxy group; chiral center | Potential antimicrobial activity |
| Methyl (3S,4R)-4-phenylpyrrolidine-3-carboxylate | Lacks methoxy group; different reactivity | Reduced biological activity compared to methoxy derivative |
| Methyl (3S,4R)-4-(2-hydroxyphenyl)pyrrolidine-3-carboxylate | Hydroxyl group instead of methoxy | Different interaction profile |
Properties
Molecular Formula |
C13H17NO3 |
|---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
methyl (3S,4R)-4-(2-methoxyphenyl)pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C13H17NO3/c1-16-12-6-4-3-5-9(12)10-7-14-8-11(10)13(15)17-2/h3-6,10-11,14H,7-8H2,1-2H3/t10-,11+/m0/s1 |
InChI Key |
MWUXRQCQIMGGAO-WDEREUQCSA-N |
Isomeric SMILES |
COC1=CC=CC=C1[C@@H]2CNC[C@H]2C(=O)OC |
Canonical SMILES |
COC1=CC=CC=C1C2CNCC2C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















